molecular formula C7H11ClN2O B1383294 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride CAS No. 1523618-09-8

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride

Cat. No.: B1383294
CAS No.: 1523618-09-8
M. Wt: 174.63 g/mol
InChI Key: KCKVXBDAFNNOQI-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

4-Amino-1-ethylpyridin-2(1H)-one hydrochloride derivatives have been explored as potential HIV-1 specific reverse transcriptase inhibitors. A study synthesized a series of nonnucleoside 3-aminopyridin-2(1H)-one derivatives, revealing several potent and highly selective antagonists with promising in vitro inhibitory properties against HIV-1 (Saari et al., 1992).

Pharmaceutical Compound Polymorphism Study

The compound has been studied for its polymorphic forms, which pose challenges for analytical and physical characterization in pharmaceutical applications. Detailed solid-state nuclear magnetic resonance studies were conducted to understand the subtle structural differences between these polymorphic forms (Vogt et al., 2013).

Spectroscopic and Crystallographic Characterization

In forensic toxicology, this compound derivatives have been characterized using various spectroscopic and crystallographic techniques. This has been crucial for their identification in material seized by drug enforcement agencies (Kuś et al., 2016).

Anti-mycobacterial Properties

Research has shown that certain 4-hydroxy-3-phenylpyridin-2(1H)-ones exhibit significant inhibitory effects on Mycobacterium tuberculosis, suggesting potential applications in anti-mycobacterial treatments (Dannhardt et al., 1991).

Drug Solubility Enhancement

A study demonstrated the use of ultrasound-assisted methods to enhance the solubility of drug-like compounds, specifically using 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one derivatives. This approach has potential applications in medicinal chemistry programs (Machado et al., 2013).

Inhibitors in Neurological Research

4-hydroxypyridazin-3(2H)-one derivatives, closely related to this compound, have been identified as novel D-amino acid oxidase inhibitors with high potency and cell permeability. This has implications for neurological research and potential therapeutic applications (Hondo et al., 2013).

Photodimerization in Aqueous Solution

The compound's interactions with cucurbit[7]uril, leading to stereoselective photodimerization reactions, have been studied. This research offers insights into the compound's photochemical behavior in aqueous solutions (Wang et al., 2006).

Properties

IUPAC Name

4-amino-1-ethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-9-4-3-6(8)5-7(9)10;/h3-5H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKVXBDAFNNOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.